molecular formula C3H7NO2 B009024 Formamide, N-(1-hydroxyethyl)- CAS No. 102904-85-8

Formamide, N-(1-hydroxyethyl)-

Cat. No. B009024
M. Wt: 89.09 g/mol
InChI Key: DTBGILDKBIBTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formamide, N-(1-hydroxyethyl)- is a chemical compound that is commonly used in scientific research applications. It is a clear, colorless liquid that is soluble in water and has a faint odor. Formamide is used in various laboratory experiments due to its unique properties and characteristics.

Mechanism Of Action

Formamide acts as a denaturant for nucleic acids by disrupting the hydrogen bonds between the base pairs of the DNA double helix. This leads to the separation of the two strands of DNA, allowing for the analysis of individual strands. Formamide also disrupts the secondary and tertiary structures of proteins, leading to their denaturation.

Biochemical And Physiological Effects

Formamide can have both biochemical and physiological effects on living organisms. It can cause irritation to the skin, eyes, and respiratory tract. Prolonged exposure to formamide can lead to liver and kidney damage, as well as reproductive and developmental toxicity. Ingestion of formamide can lead to gastrointestinal distress, including nausea, vomiting, and diarrhea.

Advantages And Limitations For Lab Experiments

Formamide has several advantages for laboratory experiments. It is a highly effective denaturant for nucleic acids, allowing for the separation of single-stranded DNA fragments. It is also a useful solvent for the synthesis and purification of RNA. However, formamide can be toxic to living organisms, and its use requires careful handling and disposal.

Future Directions

The use of formamide in scientific research applications is likely to continue in the future. However, there is a need for further research into the potential health effects of formamide exposure. Future studies should focus on developing safer alternatives to formamide, as well as improving the efficiency of its use in laboratory experiments.
Conclusion
Formamide, N-(1-hydroxyethyl)- is a valuable chemical compound in scientific research applications. It is widely used as a denaturant for nucleic acids, as well as in the synthesis and purification of RNA. However, its use requires careful handling due to its potential health effects. Future research should focus on developing safer alternatives to formamide and improving its efficiency in laboratory experiments.

Synthesis Methods

Formamide can be synthesized by reacting formic acid with ammonia. The reaction produces formamide and water as byproducts. The reaction is exothermic and requires careful handling due to the release of heat. The synthesis of formamide can also be achieved by reacting dimethylformamide with ethylene oxide.

Scientific Research Applications

Formamide is widely used in scientific research applications. It is commonly used as a denaturing agent for nucleic acids in gel electrophoresis. Formamide helps to denature the double-stranded DNA, allowing the separation of single-stranded DNA fragments. It is also used in the synthesis of peptides and proteins, as well as in the purification of RNA.

properties

CAS RN

102904-85-8

Product Name

Formamide, N-(1-hydroxyethyl)-

Molecular Formula

C3H7NO2

Molecular Weight

89.09 g/mol

IUPAC Name

N-(1-hydroxyethyl)formamide

InChI

InChI=1S/C3H7NO2/c1-3(6)4-2-5/h2-3,6H,1H3,(H,4,5)

InChI Key

DTBGILDKBIBTGE-UHFFFAOYSA-N

SMILES

CC(NC=O)O

Canonical SMILES

CC(NC=O)O

synonyms

N-(1-Hydroxyethyl)formamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.